Trace Amine-Associated Receptor 1 (TAAR1) Agonist Activity: A Defined Profile vs. Potent Agonists
3-(Aminomethyl)-5-bromo-2-methylpyridine exhibits measurable, albeit weak, agonist activity at human Trace Amine-Associated Receptor 1 (hTAAR1), with an EC₅₀ of 4.90 µM [1]. In comparison, the potent TAAR1 agonist RO5263397 has an EC₅₀ of 0.017 µM (17 nM) for hTAAR1 . The approximately 288-fold difference in potency clearly defines the compound's position on the TAAR1 agonist spectrum, making it suitable as a low-potency reference or a scaffold for optimization, but not as a replacement for potent agonists.
| Evidence Dimension | TAAR1 agonist activity (EC₅₀) |
|---|---|
| Target Compound Data | 4.90 µM (4,900 nM) |
| Comparator Or Baseline | RO5263397 (potent TAAR1 agonist) EC₅₀ = 0.017 µM (17 nM) |
| Quantified Difference | 288-fold lower potency (4,900 / 17) |
| Conditions | hTAAR1 expressed in HEK293 cells; cAMP accumulation measured by BRET assay after 20 min |
Why This Matters
This data allows a researcher to select the compound as a tool with defined, low-potency activity for TAAR1, avoiding the strong activation associated with clinical-stage agonists, which is critical for target validation studies where complete agonism is undesirable.
- [1] BindingDB. (2025). BDBM50227828 (CHEMBL4068661) Activity Data. BindingDB Database. Retrieved from http://ww.w.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50227828 View Source
